Methyl 1-(aminomethyl)cyclopropanecarboxylate
CAS No.: 914226-26-9
Cat. No.: VC2269976
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914226-26-9 |
|---|---|
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | methyl 1-(aminomethyl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3 |
| Standard InChI Key | BQNOIBDCWPBGAS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CC1)CN |
| Canonical SMILES | COC(=O)C1(CC1)CN.Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
Methyl 1-(aminomethyl)cyclopropanecarboxylate features a three-membered cyclopropane ring as its core structure, with two key functional groups attached at the 1-position: a methyl ester (carboxylate) group and an aminomethyl substituent. This structural arrangement creates a molecule with interesting reactivity patterns due to the ring strain inherent in the cyclopropane structure.
| Property | Value |
|---|---|
| CAS Number | 914226-26-9 |
| Molecular Formula | C6H11NO2 (free base) |
| Molecular Weight | 129.16 g/mol (calculated for free base) |
| Hydrochloride Salt CAS | 1170782-90-7 |
| Hydrochloride Salt Formula | C6H12ClNO2 |
| Hydrochloride Salt Weight | 165.62 g/mol |
| Physical State | Solid at room temperature |
| IUPAC Name | Methyl 1-(aminomethyl)cyclopropane-1-carboxylate |
Structural Characteristics
The cyclopropane ring in this compound contributes significant ring strain due to its forced bond angles of approximately 60°, which deviate substantially from the ideal tetrahedral angle of 109.5°. This strain energy makes cyclopropane derivatives particularly reactive in certain chemical transformations. The presence of both a basic amino group and an electrophilic ester functionality creates a molecule with amphoteric characteristics, allowing it to participate in various chemical reactions as either a nucleophile or an electrophile depending on reaction conditions.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of methyl 1-(aminomethyl)cyclopropanecarboxylate typically involves a multi-step process starting from appropriate cyclopropane derivatives. While specific detailed synthetic routes are proprietary to manufacturers, general approaches involve careful transformations to introduce both the ester and aminomethyl functional groups while preserving the sensitive cyclopropane ring structure.
From Cyclopropanecarboxylic Acid Derivatives
One documented synthetic approach involves reactions starting from cyclopropanecarboxylic acid derivatives. These precursors are subjected to specific chemical modifications to introduce the aminomethyl group, followed by esterification to yield the target molecule. The final step often involves conversion to the hydrochloride salt to improve stability and handling characteristics.
Related Synthetic Pathways
| Synthetic Method | Starting Material | Key Reagents | Conditions |
|---|---|---|---|
| From cyclopropanecarboxylic acid derivatives | Cyclopropanecarboxylic acid compounds | Reagents for aminomethylation, Methanol for esterification | Controlled temperature and pressure conditions |
| Potential adaptation from gamma-butyrolactone method | Modified gamma-butyrolactone | Dimethyl sulfate, Strong bases, Amino-introducing reagents | Multiple steps including ring opening and cyclization under alkaline conditions |
Comparative Analysis with Related Compounds
Structural Analogs
Methyl 1-(aminomethyl)cyclopropanecarboxylate shares structural similarities with other cyclopropane derivatives but possesses a unique combination of functional groups that distinguishes it from related compounds. The table below compares key structural features with related molecules:
| Compound | Core Structure | Key Functional Groups | Distinctive Features |
|---|---|---|---|
| Methyl 1-(aminomethyl)cyclopropanecarboxylate | Cyclopropane | Methyl ester, Aminomethyl group | Combined nucleophilic and electrophilic sites |
| Methyl cyclopropanecarboxylate | Cyclopropane | Methyl ester only | Lacks aminomethyl functionality |
| Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate | Cyclopropane | Methyl ester, Chloroacetamido group | Contains reactive chlorine for substitution reactions |
Chemical Reactivity Comparison
The presence of the aminomethyl group in methyl 1-(aminomethyl)cyclopropanecarboxylate confers distinct reactivity patterns compared to simple cyclopropane esters. The primary amine can participate in numerous reactions including nucleophilic substitutions, condensations, and amide formation. This dual functionality creates a versatile building block for organic synthesis that can be selectively modified at either the amine or ester position.
Applications and Research Significance
Synthetic Organic Chemistry
Methyl 1-(aminomethyl)cyclopropanecarboxylate serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules containing the cyclopropane motif. The strain energy stored in the cyclopropane ring, combined with the reactivity of both the amine and ester groups, makes this compound particularly useful for creating diverse chemical scaffolds through selective transformations.
| Quality Parameter | Importance | Typical Specification |
|---|---|---|
| Chemical Purity | Critical for reliable research results | ≥95% or ≥98% depending on application |
| Structural Verification | Ensures correct compound identity | Matching NMR, MS, and IR spectra to reference standards |
| Moisture Content | Affects stability and reactivity | Typically <0.5% for research-grade material |
| Packaging Integrity | Prevents degradation during storage | Sealed under inert gas in moisture-resistant containers |
Analytical Characterization Methods
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods would be suitable for purity determination and quantitative analysis of this compound, with specific method parameters tailored to its physicochemical properties.
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